molecular formula C6H7F3O4 B2710171 2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid CAS No. 2167257-58-9

2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid

Cat. No. B2710171
CAS RN: 2167257-58-9
M. Wt: 200.113
InChI Key: WMUCPYQFMYFSDR-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid” is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7F3O4/c7-6(8,9)5(2-12-3-5)13-1-4(10)11/h1-3H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . Its molecular weight is 200.11 .

Scientific Research Applications

Electrooxidation and Water Treatment

Research involving electrooxidation techniques and the removal of herbicides from water sources highlights the broader interest in compounds with similar structural features for environmental remediation. For instance, a study demonstrates the use of electrooxidation combined with Oxone for the effective degradation of 2,4-Dichlorophenoxyacetic acid from aquatic environments, indicating a potential pathway for the degradation of similar compounds (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Fluorescence Probes and Detection of Reactive Oxygen Species

Development of novel fluorescence probes for detecting reactive oxygen species illustrates the chemical versatility and applicability of related compounds in biochemical research. This could suggest areas where 2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid or derivatives might be relevant, especially in designing tools for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Superacidic Media Reactions

The study on the alkylation of benzene with cyclic ethers in superacidic media touches on the fundamental organic reactions that compounds like this compound might undergo or catalyze. This research provides insight into how such compounds can participate in or facilitate complex organic syntheses (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Trifluoromethylation Reactions

Oxidative trifluoromethylation reactions using nucleophilic CF3 sources showcase the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals, enhancing the relevance of research into compounds featuring trifluoromethyl groups. This area of research is crucial for the development of new synthetic methods and the exploration of chemical stability and bioavailability enhancements (Chu & Qing, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

properties

IUPAC Name

2-[3-(trifluoromethyl)oxetan-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)5(2-12-3-5)13-1-4(10)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUCPYQFMYFSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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